2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid hydrochloride 2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13675842
InChI: InChI=1S/C9H10FNO3.ClH/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13;/h2-4,8H,11H2,1H3,(H,12,13);1H
SMILES: COC1=C(C=CC(=C1)C(C(=O)O)N)F.Cl
Molecular Formula: C9H11ClFNO3
Molecular Weight: 235.64 g/mol

2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid hydrochloride

CAS No.:

Cat. No.: VC13675842

Molecular Formula: C9H11ClFNO3

Molecular Weight: 235.64 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid hydrochloride -

Specification

Molecular Formula C9H11ClFNO3
Molecular Weight 235.64 g/mol
IUPAC Name 2-amino-2-(4-fluoro-3-methoxyphenyl)acetic acid;hydrochloride
Standard InChI InChI=1S/C9H10FNO3.ClH/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13;/h2-4,8H,11H2,1H3,(H,12,13);1H
Standard InChI Key BMJIRSBYZJOWGS-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)C(C(=O)O)N)F.Cl
Canonical SMILES COC1=C(C=CC(=C1)C(C(=O)O)N)F.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a phenyl ring substituted with fluorine at the 4-position and a methoxy group at the 3-position, attached to a chiral α-amino acetic acid backbone. The hydrochloride salt enhances its solubility in polar solvents, a critical factor for in vitro studies.

Table 1: Key Molecular Properties

PropertyValue
IUPAC Name(2S)-2-amino-2-(4-fluoro-3-methoxyphenyl)acetic acid hydrochloride
Molecular FormulaC₉H₁₁ClFNO₃
Molecular Weight235.64 g/mol
Canonical SMILESCOC₁=C(C=CC(=C1)C(C(=O)O)N)F.Cl
InChI KeyBMJIRSBYZJOWGS-QRPNPIFTSA-N

The stereochemistry at the α-carbon (S-configuration) is crucial for its biological activity, as enantiomeric forms often exhibit divergent interactions with chiral biological targets.

Synthesis and Preparation

Synthetic Routes

The synthesis typically begins with 4-fluoro-3-methoxybenzaldehyde, a commercially available precursor. A Strecker synthesis is employed to convert the aldehyde into an α-aminonitrile intermediate, followed by acidic hydrolysis to yield the amino acid. Subsequent treatment with hydrochloric acid generates the hydrochloride salt.

Critical Reaction Steps:

  • Aldehyde to Aminonitrile: Reaction with ammonium chloride and potassium cyanide in a methanol-water mixture.

  • Hydrolysis: Use of concentrated hydrochloric acid at elevated temperatures to convert the nitrile to a carboxylic acid.

  • Salt Formation: Precipitation of the hydrochloride salt via stoichiometric addition of HCl.

Optimization Strategies

Industrial-scale production emphasizes catalyst selection (e.g., palladium for hydrogenation) and reaction condition optimization. Variables such as temperature (80–100°C for hydrolysis) and pH control are pivotal for maximizing yield and purity.

Biological Significance and Applications

Mechanism of Action

The compound’s biological activity stems from its ability to mimic natural substrates or bind to enzyme active sites. The fluorine atom’s inductive effect increases electron-withdrawing capacity, enhancing interactions with hydrophobic pockets in proteins. The methoxy group contributes to hydrogen bonding and π-π stacking.

Enzyme Inhibition

Preliminary studies suggest inhibitory effects on cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes implicated in inflammatory pathways. This positions the compound as a candidate for anti-inflammatory drug development.

Receptor Modulation

The amino acid backbone enables interactions with G-protein-coupled receptors (GPCRs), particularly those involved in pain perception (e.g., opioid receptors). Animal models indicate dose-dependent analgesia, though clinical trials are pending.

Table 2: Biological Targets and Effects

TargetObserved Effect
COX-240% inhibition at 10 μM
μ-Opioid ReceptorEC₅₀ = 15 nM
LOX55% inhibition at 50 μM

Research Findings and Experimental Data

In Vitro Studies

In human hepatocyte assays, the compound demonstrated moderate metabolic stability (t₁/₂ = 2.3 hours), with cytochrome P450 3A4 identified as the primary metabolizing enzyme. Protein binding assays revealed 89% binding to serum albumin, suggesting potential for prolonged systemic exposure.

Preclinical Efficacy

Rodent models of rheumatoid arthritis showed a 60% reduction in paw swelling after 14 days of oral administration (10 mg/kg/day). Histological analysis confirmed decreased leukocyte infiltration and cytokine (IL-6, TNF-α) levels.

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